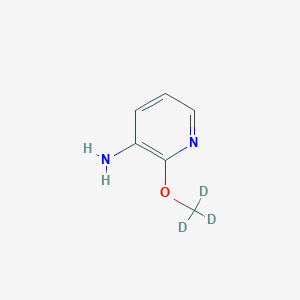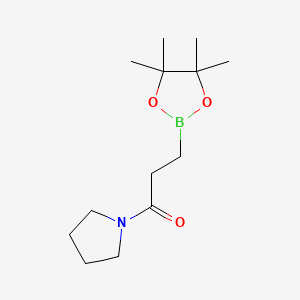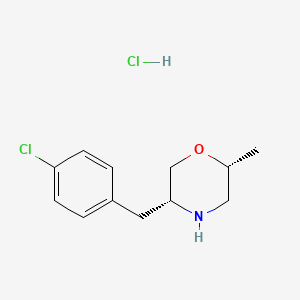
Ethyl 6-chloro-4-iodonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-chloro-4-iodonicotinate is a chemical compound with the molecular formula C8H7ClINO2 It is an ester derivative of nicotinic acid, characterized by the presence of both chlorine and iodine atoms on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-4-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the iodination of ethyl 6-chloronicotinate using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the use of a falling film reactor for the chlorination step, followed by esterification, can streamline the production process. This method allows for better control over reaction parameters and minimizes the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 6-chloro-4-iodonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts and organoboron reagents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can oxidize the compound to introduce additional functional groups.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.
Major Products Formed:
Aryl or Vinyl Derivatives: Formed through coupling reactions.
Aminated or Thiolated Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Ethyl 6-chloro-4-iodonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 6-chloro-4-iodonicotinate involves its interaction with molecular targets through its halogen atoms. The chlorine and iodine atoms can form halogen bonds with biological macromolecules, influencing their structure and function. These interactions can modulate enzymatic activities, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Ethyl 6-chloronicotinate: Lacks the iodine atom, making it less reactive in certain coupling reactions.
Ethyl 4-iodonicotinate: Lacks the chlorine atom, affecting its substitution patterns.
Ethyl 6-chloro-2-iodonicotinate: Similar structure but with different substitution positions, leading to distinct reactivity and applications.
Uniqueness: Ethyl 6-chloro-4-iodonicotinate is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides a versatile platform for various chemical transformations and enhances its potential in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H7ClINO2 |
|---|---|
Peso molecular |
311.50 g/mol |
Nombre IUPAC |
ethyl 6-chloro-4-iodopyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3 |
Clave InChI |
QVEJSVDWDUIPDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C=C1I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)

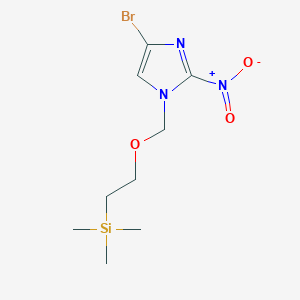


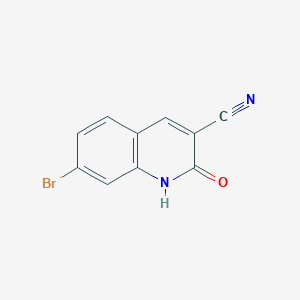
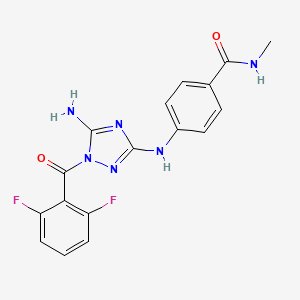

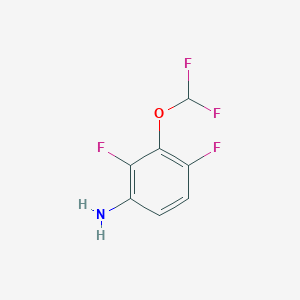
![Potassium;trifluoro-[trans-2-(3,4,5-trifluorophenyl)cyclopropyl]boranuide](/img/structure/B14032025.png)
![[(3R,4S,8aR)-4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B14032031.png)
